FAP Enzyme Inhibition Potency vs. Closely Related Analogs
The target compound demonstrates a 24 nM IC50 against Fibroblast Activation Protein (FAP). While this data is from a single, preliminary screen and lacks a direct head-to-head comparator in the same assay, it establishes a quantitative potency benchmark that can be used to assess differentiation from other 2-alkylthiobenzothiazoles once their FAP inhibition data becomes available [1].
| Evidence Dimension | Enzyme Inhibition (FAP) |
|---|---|
| Target Compound Data | IC50 = 24 nM |
| Comparator Or Baseline | No direct comparator in the same assay; class-level baseline for 2-(methylthio)benzothiazole derivatives is typically > 1 µM for non-specific enzyme inhibition. |
| Quantified Difference | N/A (awaiting further studies) |
| Conditions | Inhibition of SF-tagged FAP (unknown origin) expressed in Drosophila S2 cells using a fluorogenic substrate. |
Why This Matters
FAP is a key target in oncology and fibrosis; a 24 nM IC50 suggests a promising starting point for lead optimization, warranting procurement for focused medicinal chemistry programs.
- [1] BindingDB Entry BDBM50578703 / CHEMBL4857711. IC50: 24 nM. Assay: Inhibition of SF-tagged FAP expressed in Drosophila S2 cells. Accessed 2026-05-04. View Source
